molecular formula C15H11NO4 B14001534 2-(2-Nitro-benzoyl)-3-phenyl-oxirane CAS No. 69511-68-8

2-(2-Nitro-benzoyl)-3-phenyl-oxirane

Cat. No.: B14001534
CAS No.: 69511-68-8
M. Wt: 269.25 g/mol
InChI Key: LDLPMXJWICTZLE-UHFFFAOYSA-N
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Description

METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is an organic compound with the molecular formula C16H13NO4. It is a member of the benzophenone family, characterized by the presence of a nitrophenyl group and an oxiranyl (epoxide) group attached to the methanone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- typically involves the reaction of 2-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The oxiranyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHANONE,(2-NITROPHENYL)(3-PHENYL-2-OXIRANYL)- is unique due to the presence of both a nitrophenyl and an oxiranyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

69511-68-8

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

(2-nitrophenyl)-(3-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C15H11NO4/c17-13(11-8-4-5-9-12(11)16(18)19)15-14(20-15)10-6-2-1-3-7-10/h1-9,14-15H

InChI Key

LDLPMXJWICTZLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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